molecular formula C11H13NO5 B554501 N-Carbobenzoxy-DL-serine CAS No. 2768-56-1

N-Carbobenzoxy-DL-serine

Cat. No. B554501
CAS RN: 2768-56-1
M. Wt: 239.22 g/mol
InChI Key: GNIDSOFZAKMQAO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Carbobenzoxy-DL-serine, also known as N-Cbz-DL-serine or Z-DL-Ser-OH, is a compound used as a building block in peptide synthesis and as a biochemical reagent . It is also used to synthesize the corresponding N-benzyloxycarbonyl-O-tert-butyl-(lor dl)-serine benzyl ester . This compound serves as a pharmaceutical intermediate .


Synthesis Analysis

The synthesis of N-Carbobenzoxy-DL-serine involves the protection of the amino group of DL-serine with carbobenzoxy chloride via inverse-phase transfer catalysis .


Molecular Structure Analysis

The molecular formula of N-Carbobenzoxy-DL-serine is C11H13NO5 . The IUPAC name for this compound is 3-hydroxy-2-(phenylmethoxycarbonylamino)propanoic acid . The InChI string is InChI=1S/C11H13NO5/c13-6-9(10(14)15)12-11(16)17-7-8-4-2-1-3-5-8/h1-5,9,13H,6-7H2,(H,12,16)(H,14,15) .


Physical And Chemical Properties Analysis

N-Carbobenzoxy-DL-serine is a solid at 20 degrees Celsius . Its molecular weight is 239.22 g/mol . The compound has a density of 1.2967 (rough estimate), a melting point of 124-126°C (lit.), a boiling point of 381.88°C (rough estimate), a flashing point of 248.6°C, and a vapor pressure of 2.56E-10mmHg at 25°C .

Scientific Research Applications

N-Carbobenzoxy-DL-serine is a chemical compound with the molecular formula C11H13NO5 . It appears as a white to almost white powder or crystal . .

One of the main applications of N-Carbobenzoxy-DL-serine is in the field of biochemical research , specifically in the synthesis of peptides . Peptides are short chains of amino acid monomers linked by peptide bonds, and they play crucial roles in various biological functions. The N-Carbobenzoxy group in N-Carbobenzoxy-DL-serine serves as a protecting group for the amino acid serine during peptide synthesis. This protecting group prevents unwanted side reactions from occurring, thereby ensuring the correct sequence of amino acids in the peptide.

  • Chiral Separation

  • Peptide Synthesis

properties

IUPAC Name

3-hydroxy-2-(phenylmethoxycarbonylamino)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO5/c13-6-9(10(14)15)12-11(16)17-7-8-4-2-1-3-5-8/h1-5,9,13H,6-7H2,(H,12,16)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNIDSOFZAKMQAO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NC(CO)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301308319
Record name N-Benzyloxycarbonyl-DL-serine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301308319
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Carbobenzoxy-DL-serine

CAS RN

2768-56-1, 1145-80-8
Record name N-Benzyloxycarbonyl-DL-serine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2768-56-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Benzyloxycarbonyl-DL-serine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002768561
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-Carbobenzoxy-DL-serine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=118530
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1145-80-8
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=286604
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-Carbobenzoxy-DL-serine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=22029
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-Benzyloxycarbonyl-DL-serine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301308319
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-benzyloxycarbonyl-DL-serine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.018.596
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-Carbobenzoxy-DL-serine
Reactant of Route 2
Reactant of Route 2
N-Carbobenzoxy-DL-serine
Reactant of Route 3
Reactant of Route 3
N-Carbobenzoxy-DL-serine
Reactant of Route 4
Reactant of Route 4
N-Carbobenzoxy-DL-serine
Reactant of Route 5
N-Carbobenzoxy-DL-serine
Reactant of Route 6
Reactant of Route 6
N-Carbobenzoxy-DL-serine

Citations

For This Compound
23
Citations
TJ McCord, JM Ravel, CG Skinner… - Journal of the American …, 1958 - ACS Publications
… mediate condensation product produced from the interaction of N-carbobenzoxy-DL-serine … condensation product of N-carbobenzoxy-DL-serine benzyl ester with phenylhydrazine. The …
Number of citations: 11 pubs.acs.org
CG Skinner, TJ McCord, JM Ravel… - Journal of the American …, 1956 - ACS Publications
… N-Carbobenzoxy-DL-serine.—The N-carbobenzoxy de… N-Carbobenzoxy-DL-serine Benzyl Ester.—The synthesis … barn yi-N-carbobenzoxy-DL-serine ester in 100 ml. of 50% dioxane …
Number of citations: 36 pubs.acs.org
HA DeWald, DC Behn, MS Morgan… - Journal of the …, 1959 - ACS Publications
… O-Iodoacetyl-N-carbobenzoxy-DL-serine (III).—O-Chloroacetyl-A7-carbobenzoxy-DL-serine, (6.2 g., 0.02 mole) was added to 21 ml. of a normal … Ncarbobenzoxy-DL-serine (6.0 g.) was …
Number of citations: 7 pubs.acs.org
EE Jones, D Lipkin - Journal of the American Chemical Society, 1956 - ACS Publications
… N-Carbobenzoxy-DL-serine Benzyl Ester.—The preparation of this … The silver salt of N-carbobenzoxy-DLserine was … (0.025 mole) of Ncarbobenzoxy-DL-serine benzyl ester and 3.5 ml. (…
Number of citations: 21 pubs.acs.org
ED Nicolaides, RD Westland… - Journal of the American …, 1954 - ACS Publications
… chloride with N-carbobenzoxy-DL-serine in methyl ethyl ketone solution in the presence of pyridine; … be O-glycyl-N-carbobenzoxy-DL-serine hydrochloride (VII). On further reduction the …
Number of citations: 61 pubs.acs.org
JA Moore, JR Dice, ED Nicolaides… - Journal of the …, 1954 - ACS Publications
… -N-carbobenzoxy-DL-serine Hydrochloride (II). —To a suspension of 12 g. of N-carbobenzoxy-DL-serine … of O-glycyl-N-carbobenzoxy-DL-serine monohydrochloride in 100 ml. of water …
Number of citations: 74 pubs.acs.org
FE Behr - 1971 - search.proquest.com
… To a cooled, stirred flask that contained 200 ml absolute methanol saturated with dry hydrogen chloride was added N-carbobenzoxy-dl-serine (10.6g, 0.0443 mole). The solution was …
Number of citations: 3 search.proquest.com
E Baer, RJ Stedman - Canadian Journal of Biochemistry and …, 1959 - cdnsciencepub.com
… p-nitrobenzyl ester of N-carbobenzoxy-DL-serine is obtained in good yield and in a state of high purity by treating the triethylammonium salt of N-carbobenzoxy-DL-serine, either in …
Number of citations: 6 cdnsciencepub.com
NK Kochetkov, MG Vafina, VA Derevitskaya - Bulletin of the Academy of …, 1967 - Springer
… acrylic acid was isolated, identified through melting point with an authentic specimen of N-carbobenzoxyaminoacrylie acid, obtained by treating O-tosyl-N-carbobenzoxy-DL-serine …
Number of citations: 3 link.springer.com
R Aneja, JS Chadha, AP Davies - … et Biophysica Acta (BBA)-Lipids and …, 1970 - Elsevier
The direct phosphorylation of appropriate alcohols with phosphatidic acids proceeds in excellent yields (60–90%) if triisopropylbenzenesulphonyl chloride is used as a condensing …
Number of citations: 114 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.